![molecular formula C14H19FN2O B5589220 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)
1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related fluorine compounds, including those bearing 1,2,4-triazine moieties and various functional groups, highlights the importance of incorporating fluorinated atoms. These atoms often improve physical, chemical, and medicinal properties due to their high electronegativity, enhancing the stability of formed carbanions and hydrophobic effects beneficial for biological activities (Bakhotmah & Al-Otaibi, 2020).
Molecular Structure Analysis
The structure of 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone can be analyzed in the context of arylcycloalkylamines, which include pharmacophoric groups found in antipsychotic agents. These groups, such as phenyl piperidines and piperazines, play a crucial role in the potency and selectivity of the binding affinity at D(2)-like receptors (Sikazwe et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives, including 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone, are significant in the development of drugs with various therapeutic uses such as antipsychotic, antihistamine, and anticancer. Slight modifications in the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules (Rathi et al., 2016).
Physical Properties Analysis
The synthesis and evaluation of compounds related to 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone have underscored the role of common pharmacophoric groups in enhancing the physical properties necessary for binding affinity and selectivity towards D2-like receptors. These evaluations provide insights into the physical characteristics that contribute to their therapeutic potential (Sikazwe et al., 2009).
Chemical Properties Analysis
The chemical properties of fluorine compounds, including those bearing 1,2,4-triazine moieties, are significantly influenced by the presence of fluorinated atoms. These atoms enhance the compound's stability, hydrophobic effects, and biological activities, which are crucial for its chemical properties and potential applications in various fields, including medicinal chemistry (Bakhotmah & Al-Otaibi, 2020).
properties
IUPAC Name |
1-[5-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-8-14(13(15)9-12(10)11(2)18)17-6-4-16(3)5-7-17/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYOJGBNAFJBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Fluoro-2-methyl-4-(4-methylpiperazin-1-yl)phenyl]ethanone |
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